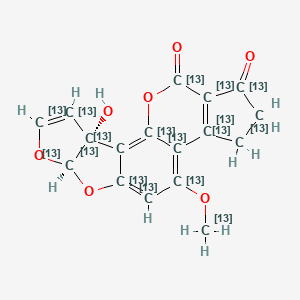
hGGPPS-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hGGPPS-IN-2 is a potent inhibitor of the human geranylgeranyl pyrophosphate synthase (hGGPPS). This compound is an analogue of C-2 substituted thienopyrimidine-based bisphosphonates. It has shown significant potential in inducing target-selective apoptosis of multiple myeloma cells and exhibits antimyeloma activity in vivo .
Vorbereitungsmethoden
The synthesis of hGGPPS-IN-2 involves the preparation of C-2 substituted thienopyrimidine-based bisphosphonatesThe reaction conditions often involve the use of various reagents and catalysts to achieve the desired substitution and functionalization .
Analyse Chemischer Reaktionen
hGGPPS-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
hGGPPS-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of geranylgeranyl pyrophosphate synthase and its effects on protein prenylation.
Biology: It is used to investigate the role of protein prenylation in cellular processes and its implications in diseases such as cancer.
Medicine: this compound has shown potential as a therapeutic agent for the treatment of multiple myeloma and other cancers by inducing apoptosis in cancer cells.
Industry: It is used in the development of new drugs and therapeutic agents targeting protein prenylation pathways
Wirkmechanismus
hGGPPS-IN-2 exerts its effects by inhibiting the activity of human geranylgeranyl pyrophosphate synthase. This enzyme is involved in the biosynthesis of geranylgeranyl pyrophosphate, a key intermediate in the prenylation of small GTP-binding proteins. By inhibiting this enzyme, this compound disrupts the prenylation process, leading to the accumulation of unprenylated proteins and subsequent apoptosis of cancer cells .
Vergleich Mit ähnlichen Verbindungen
hGGPPS-IN-2 is unique among similar compounds due to its specific structure and potent inhibitory activity. Similar compounds include other thienopyrimidine-based bisphosphonates, such as:
hGGPPS-IN-1: Another potent inhibitor of human geranylgeranyl pyrophosphate synthase with similar antimyeloma activity.
Zoledronic acid: A well-known bisphosphonate used in the treatment of bone diseases, but with less specificity for geranylgeranyl pyrophosphate synthase.
Alendronate: Another bisphosphonate used for bone diseases, with different structural features and target specificity
These comparisons highlight the unique structural features and potent activity of this compound, making it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H18FN5O7P2S |
|---|---|
Molekulargewicht |
553.4 g/mol |
IUPAC-Name |
[[[2-[3-[(4-fluorophenyl)carbamoylamino]phenyl]thieno[2,3-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C20H18FN5O7P2S/c21-12-4-6-13(7-5-12)22-19(27)23-14-3-1-2-11(10-14)16-24-17(15-8-9-36-18(15)25-16)26-20(34(28,29)30)35(31,32)33/h1-10,20H,(H2,22,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33) |
InChI-Schlüssel |
ADZFVWRKYSFEGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C3=NC(=C4C=CSC4=N3)NC(P(=O)(O)O)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



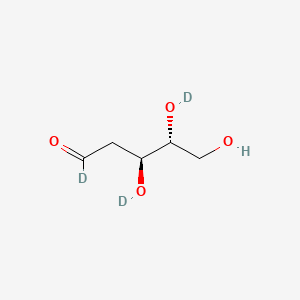


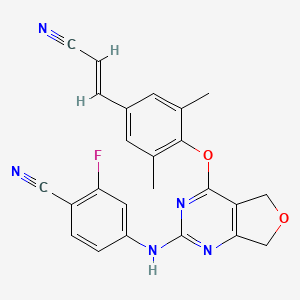
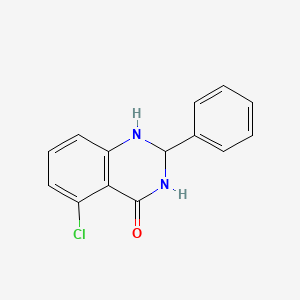
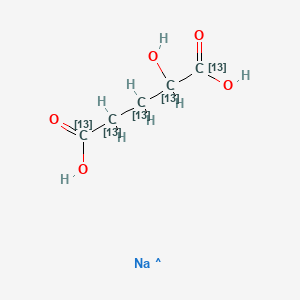
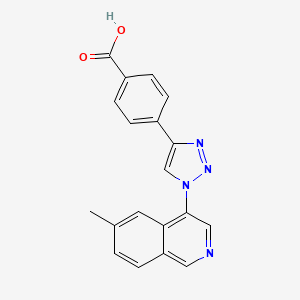
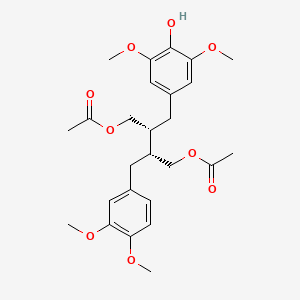
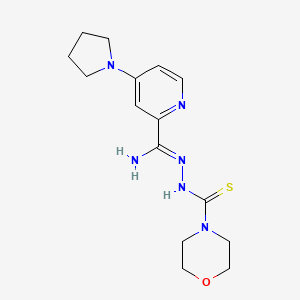
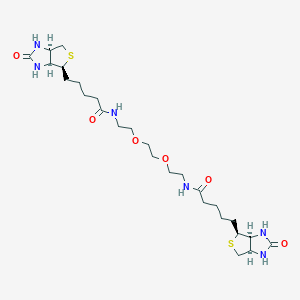
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)
![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)
